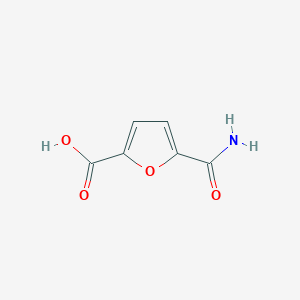
1-Carbamoylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbamoylpiperidine-2-carboxylic acid is a chemical compound with the CAS Number: 141102-33-2. Its molecular weight is 172.18 and its IUPAC name is 1-(aminocarbonyl)-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for 1-Carbamoylpiperidine-2-carboxylic acid is 1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11). This indicates the presence of a piperidine ring with a carbamoyl group and a carboxylic acid group .Applications De Recherche Scientifique
Novel Biological-based Nano Organo Solid Acids
A study by Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) synthesized novel biological-based nano organo solid acids with urea moiety for catalytic applications. These nano organocatalysts were utilized in the synthesis of various compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and green conditions. This approach highlights the potential industrial applications of these nano organo solid acids in green chemistry and catalysis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Bifunctional Reagents for Carbocarboxylation
Liao et al. (2021) reported the use of carboxylic acids, including amino acids, as bifunctional reagents in the redox-neutral carbocarboxylation of alkenes. This innovative strategy allowed for the synthesis of valuable γ-aminobutyric acid derivatives (GABAs), showcasing the utility of carboxylic acids in complex organic synthesis and their potential applications in pharmaceutical and biochemical research (Liao et al., 2021).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, demonstrating the synthesis of 6-aminonicotinic acid. This method avoided the use of volatile and toxic solvents and showcased a sustainable approach to synthesizing carboxylic acid derivatives (Feng et al., 2010).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) reviewed the impact of carboxylic acids on microbial cells, like Escherichia coli and Saccharomyces cerevisiae. This study highlighted strategies to enhance microbial robustness against carboxylic acid inhibition, which is crucial for biotechnological applications, including the production of biofuels and biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Decarboxylative Cross-Coupling Reactions
Arshadi et al. (2019) focused on the synthesis of nitrogen-containing organic compounds through decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. This review emphasizes the environmental friendliness and potential applications of these methods in organic synthesis, demonstrating the versatility of carboxylic acids in creating complex molecules (Arshadi et al., 2019).
Orientations Futures
Piperidine derivatives, including 1-Carbamoylpiperidine-2-carboxylic acid, are of significant interest in the field of drug discovery due to their presence in more than twenty classes of pharmaceuticals. Future research may focus on exploring the therapeutic potential of these compounds in various disease contexts .
Propriétés
IUPAC Name |
1-carbamoylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJLRFHHXHXALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbamoylpiperidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~5~-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2890956.png)

![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate](/img/structure/B2890959.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)







![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)
![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)